Dppd-phos 2-oxide

Description

"Dppd-phos 2-oxide" refers to a class of organophosphorus compounds characterized by a 1,4,2-oxazaphosphepine backbone with a phosphoryl (P=O) group. A representative synthesis involves reacting benzoxazine derivatives with triethyl phosphite in the presence of boron trifluoride etherate, yielding compounds such as (2R,S)-2-ethoxy-(5S)-5-methyl-4-[(1ʹS)-1-phenylethyl]-2,3,4,5-tetrahydro-1,4,2-benzoxazaphosphepine 2-oxide (13b) (7% yield) and its isomer (14b) (15% yield) as colorless oils . Key structural features include a six-membered heterocyclic ring containing oxygen, nitrogen, and phosphorus atoms, with stereochemical diversity introduced via substituents like ethoxy and phenylethyl groups. The compound’s $^{1}$H-NMR profile (e.g., δ 1.41 ppm for methyl protons) and optical activity ([α]D = −2.2°) highlight its conformational complexity .

Properties

CAS No. |

145051-55-4 |

|---|---|

Molecular Formula |

C18H19O3P |

Molecular Weight |

314.3 g/mol |

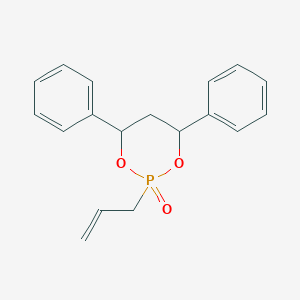

IUPAC Name |

4,6-diphenyl-2-prop-2-enyl-1,3,2λ5-dioxaphosphinane 2-oxide |

InChI |

InChI=1S/C18H19O3P/c1-2-13-22(19)20-17(15-9-5-3-6-10-15)14-18(21-22)16-11-7-4-8-12-16/h2-12,17-18H,1,13-14H2 |

InChI Key |

LSELVNDFXRDUHX-UHFFFAOYSA-N |

SMILES |

C=CCP1(=O)OC(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C=CCP1(=O)OC(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Synonyms |

4,6-diphenyl-2-(2-propenyl)-1,3-dioxa-2-phosphorinane 2-oxide DPPD-phos 2-oxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclophosphamide (1,3,2-Oxazaphosphorine 2-Oxide)

Structural Similarities and Differences :

- Cyclophosphamide, a nitrogen mustard prodrug, shares the 1,3,2-oxazaphosphorine 2-oxide core but differs in substituents (bis(2-chloroethyl)amino groups) and a tetrahydro-2H ring system .

- Applications : Unlike Dppd-phos 2-oxide (primarily a synthetic intermediate), cyclophosphamide is a clinically used antineoplastic agent due to its DNA alkylation properties after metabolic activation .

- Physicochemical Properties: Cyclophosphamide is water-soluble (critical for intravenous administration), whereas this compound derivatives are lipophilic oils, limiting their biomedical utility .

Table 1: Key Comparisons

Triazine 2-Oxides (e.g., 3-Dimethylamino-1,2,4-triazine 2-Oxide)

Reactivity Contrasts :

- Triazine 2-oxides undergo regioselective bromination (e.g., with Br₂ or NBS) at the C6 position, yielding 6-bromo derivatives in high yields (65–80%) . This compound’s reactivity is less explored but likely centers on phosphorus-mediated transformations.

- Synthetic Efficiency : Triazine 2-oxides achieve superior yields (e.g., 70–80% with K₂CO₃ as base) compared to this compound’s modest 7–15%, suggesting challenges in cyclization or stereochemical control for the latter .

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of Dppd-phos 2-oxide?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm bonding environments, infrared (IR) spectroscopy to identify functional groups (e.g., P=O stretches), and X-ray crystallography for definitive structural elucidation. For purity assessment, high-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., C18) is advised, as demonstrated in studies of structurally analogous phosphorus oxides .

Q. How should experimental conditions be optimized for synthesizing this compound derivatives?

- Methodological Answer : Optimize reaction parameters (solvent, temperature, catalyst) through iterative testing. For halogenation reactions, use Br₂ or Cl₂ in chloroform or dichloromethane with Et₃N or K₂CO₃ as a base, as these conditions minimize side products and improve yields (e.g., 65–80% yields in bromination of triazine oxides) . Monitor reaction progress via thin-layer chromatography (TLC) and isolate products using silica gel chromatography.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA/GHS guidelines: use personal protective equipment (PPE) to avoid inhalation/contact, ensure adequate ventilation, and prevent dust formation. Decomposition products like phosphorus oxides require specialized fume hoods . Store in airtight containers away from moisture and oxidizing agents.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Employ hybrid density functional theory (DFT) with exact-exchange terms (e.g., B3LYP) and basis sets like 6-31G(d,p) to model electronic structure, frontier molecular orbitals, and electrostatic potentials. Validate results against experimental UV-Vis or NMR data. Studies on similar phosphorus oxides highlight the importance of gradient corrections for thermochemical accuracy .

Q. What strategies resolve contradictions in reaction yields or byproduct formation during synthesis?

- Methodological Answer : Conduct mechanistic studies using isotopic labeling or in-situ spectroscopy (e.g., Raman) to identify intermediates. For example, varying catalysts (Et₃N vs. K₂CO₃) in bromination reactions alters intermediate stability, leading to divergent yields (65% vs. 70%) . Computational modeling of transition states can further explain selectivity.

Q. How can mutagenicity risks of this compound derivatives be assessed?

- Methodological Answer : Perform Ames tests with Salmonella typhimurium strains to detect DNA-reactive mutagenicity. Cross-reference results with structural alerts (e.g., aromatic nitro groups) and literature on non-mutagenic aromatic N-oxides . Regulatory acceptance requires demonstrating absence of genotoxic mechanisms via in vitro assays (e.g., micronucleus tests).

Q. What analytical techniques quantify trace impurities in this compound samples?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for high-sensitivity detection of sub-1% impurities. For phosphorus-containing byproducts, inductively coupled plasma mass spectrometry (ICP-MS) provides elemental specificity. HPLC methods optimized for phospholane oxides (e.g., Newcrom R1 columns) achieve baseline separation of analogs .

Q. How do solvent polarity and Lewis acidity influence this compound’s reactivity in catalysis?

- Methodological Answer : Design solvent screens using Kamlet-Taft parameters (polarity, hydrogen-bonding) to correlate with reaction rates. For example, dichloromethane’s low polarity enhances electrophilic substitution in halogenation, while acetonitrile stabilizes charged intermediates. Computational solvation models (e.g., COSMO-RS) can predict solvent effects .

Q. Can experimental and computational data be reconciled for this compound’s thermodynamic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.